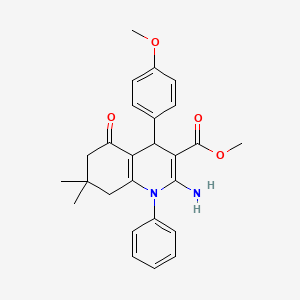![molecular formula C14H12Br2N2O4 B11533038 5-[(3,5-Dibromo-2-methoxyphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B11533038.png)
5-[(3,5-Dibromo-2-methoxyphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(3,5-Dibromo-2-methoxyphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a diazinane ring substituted with a dibromo-methoxyphenyl group, making it an interesting subject for chemical research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3,5-Dibromo-2-methoxyphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-dibromo-2-methoxybenzaldehyde and 1,3-dimethylbarbituric acid.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base such as sodium ethoxide in ethanol. The reaction is typically carried out under reflux conditions to ensure complete reaction.
Purification: The crude product is purified by recrystallization from an appropriate solvent, such as ethanol or methanol, to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.
Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and product yield.
Automated Purification: Using automated purification systems to streamline the isolation and purification process.
化学反応の分析
Types of Reactions
5-[(3,5-Dibromo-2-methoxyphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur, where the bromine atoms are replaced by other substituents using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone for halogen exchange.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of iodinated derivatives.
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a catalyst in organic synthesis due to its unique structure.
Material Science: It can be incorporated into polymers to enhance their properties.
Biology
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.
Drug Development: Investigated for its potential as a lead compound in drug discovery.
Medicine
Antibacterial Agents: Studied for its antibacterial properties against various pathogens.
Anticancer Research: Potential use in the development of anticancer agents.
Industry
Dye Manufacturing: Used in the synthesis of dyes and pigments.
Agriculture: Potential use in the development of agrochemicals.
作用機序
The mechanism of action of 5-[(3,5-Dibromo-2-methoxyphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione involves:
Molecular Targets: The compound may target specific enzymes or receptors in biological systems.
Pathways Involved: It can interfere with metabolic pathways, leading to the inhibition of enzyme activity or disruption of cellular processes.
類似化合物との比較
Similar Compounds
- 5-[(3,5-Dibromo-2-hydroxyphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione
- 5-[(3,5-Dichloro-2-methoxyphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione
Uniqueness
- Substituent Effects : The presence of bromine atoms and a methoxy group in the compound provides unique electronic and steric properties compared to similar compounds.
- Reactivity : The dibromo-methoxyphenyl group enhances the compound’s reactivity in various chemical reactions, making it more versatile in synthetic applications.
This detailed article provides a comprehensive overview of 5-[(3,5-Dibromo-2-methoxyphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C14H12Br2N2O4 |
|---|---|
分子量 |
432.06 g/mol |
IUPAC名 |
5-[(3,5-dibromo-2-methoxyphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C14H12Br2N2O4/c1-17-12(19)9(13(20)18(2)14(17)21)5-7-4-8(15)6-10(16)11(7)22-3/h4-6H,1-3H3 |
InChIキー |
OEZAPBJMAZZONT-UHFFFAOYSA-N |
正規SMILES |
CN1C(=O)C(=CC2=C(C(=CC(=C2)Br)Br)OC)C(=O)N(C1=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,4-Dibromo-6-[(E)-({2-[(4-chlorophenyl)formamido]acetamido}imino)methyl]phenyl 2-iodobenzoate](/img/structure/B11532972.png)
![2-(2,4-dichlorophenoxy)-N'-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]acetohydrazide](/img/structure/B11532974.png)
![(3Z)-4-bromo-5-methyl-3-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}-1,3-dihydro-2H-indol-2-one](/img/structure/B11532978.png)

![N-(4-methoxyphenyl)-4-(morpholin-4-yl)-6-[(2E)-2-(2-nitrobenzylidene)hydrazinyl]-1,3,5-triazin-2-amine](/img/structure/B11532988.png)
![2,4-dibromo-6-[(E)-(2-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 2-iodobenzoate](/img/structure/B11533004.png)
![(3Z,5E)-1-benzyl-3,5-bis[(4-fluorophenyl)methylidene]piperidin-4-one](/img/structure/B11533005.png)
![(2Z,5E)-2-[(2Z)-(4-chloro-3-nitrobenzylidene)hydrazinylidene]-5-(3-nitrobenzylidene)-1,3-thiazolidin-4-one](/img/structure/B11533006.png)
![2-(methylsulfanyl)-N-[(E)-{5-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]furan-2-yl}methylidene]-1,3-benzothiazol-6-amine](/img/structure/B11533009.png)
![3-[4-(3-Chlorophenyl)piperazin-1-yl]-1-[4-(hexyloxy)phenyl]pyrrolidine-2,5-dione](/img/structure/B11533019.png)
![2-[(4-Methylphenyl)amino]-2-oxoethyl [(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetate](/img/structure/B11533026.png)
![4-[(E)-(2-{4-[(2-bromo-4-methylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-2-methoxyphenyl acetate](/img/structure/B11533035.png)
![(2Z)-2-(4-Methoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11533041.png)
methyl]-1,3,5-triazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B11533043.png)
